(2R)-2-Amino-3-fluoro-4-methylpentanoic acid
Description
(2R)-2-Amino-3-fluoro-4-methylpentanoic acid hydrochloride (CAS: 2193054-90-7) is a fluorinated, branched-chain amino acid derivative with a molecular formula of C₆H₁₃ClFNO₂ and a molecular weight of 185.6 g/mol . The compound features a stereospecific (2R) configuration, a fluorine atom at the C3 position, and a methyl group at C4, distinguishing it from natural amino acids and other synthetic analogs.
Properties
Molecular Formula |
C6H12FNO2 |
|---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
(2R)-2-amino-3-fluoro-4-methylpentanoic acid |
InChI |
InChI=1S/C6H12FNO2/c1-3(2)4(7)5(8)6(9)10/h3-5H,8H2,1-2H3,(H,9,10)/t4?,5-/m0/s1 |
InChI Key |
SYEUPUMYWNMWKJ-AKGZTFGVSA-N |
Isomeric SMILES |
CC(C)C([C@@H](C(=O)O)N)F |
Canonical SMILES |
CC(C)C(C(C(=O)O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-3-fluoro-4-methylpentanoic acid typically involves the introduction of the fluorine atom and the amino group onto the pentanoic acid backbone. One common method is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The reaction conditions often involve the use of chiral catalysts and specific reagents to achieve the desired configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-Amino-3-fluoro-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2R)-2-Amino-3-fluoro-4-methylpentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein folding due to its amino acid nature.
Medicine: In medicine, this compound has potential applications in drug design and development. Its unique structural features may contribute to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
Comparison with Similar Compounds
Structural and Chemical Properties
| Compound Name | Structure Highlights | Molecular Weight (g/mol) | Fluorine Position | Key Features |
|---|---|---|---|---|
| This compound | C3-fluoro, C4-methyl, (2R) configuration | 185.6 | C3 | Branched chain; hydrochloride salt |
| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET) | Fluorine on ethyl side chain of tyrosine | ~237.2 | Side chain | Radiolabeled; system L transporter |
| [¹⁸F]FACBC (1-amino-3-fluorocyclobutane-1-carboxylic acid) | Cyclobutane ring with C3-fluoro | ~177.2 | C3 | Cyclic structure; tumor imaging agent |
| (R)-2-Amino-2-(4-fluorophenyl)acetic acid | Fluorophenyl substituent at C2 | 183.2 | Aromatic ring | Aromatic glycine analog |
Key Observations :
- Stereochemistry : The (2R) configuration in the target compound contrasts with the L-tyrosine backbone of FET and the cyclic structure of FACBC .
- Fluorine Placement : Fluorine at C3 (target compound) vs. side chain (FET) or aromatic ring (fluorophenyl analogs) .
- Biodistribution : Branched-chain structures (e.g., target compound) may exhibit different transport kinetics compared to cyclic (FACBC) or aromatic (fluorophenyl) analogs .
Transport Mechanisms and Uptake Kinetics
Fluorinated amino acids often exploit system L transporters (LAT1/LAT2), which mediate cellular uptake of bulky, neutral amino acids:
Biological Activity
(2R)-2-Amino-3-fluoro-4-methylpentanoic acid is a fluorinated amino acid that has garnered attention for its potential applications in medicinal chemistry, particularly in the field of imaging and therapeutic strategies for brain tumors. This compound is characterized by its unique structure, which includes a fluorine atom at the 3-position of the pentanoic acid chain, enhancing its biological activity compared to other amino acids.
- Molecular Formula : C6H12FNO2
- Molar Mass : 149.16 g/mol
- Structure : The presence of a fluorine atom contributes to its distinct properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to cross the blood-brain barrier effectively. This property allows it to interact with specific transport systems in cells, facilitating enhanced uptake in tumor tissues compared to normal brain tissue .
Applications in Imaging
The compound has been explored as a potential tracer for positron emission tomography (PET) imaging. Its structural similarities to naturally occurring amino acids enable it to serve as a substrate for amino acid transporters, particularly in cancerous tissues, where it can accumulate due to increased metabolic demands .
Table 1: Comparison of Amino Acid Tracers
| Compound Name | Molecular Formula | Targeted Application |
|---|---|---|
| This compound | C6H12FNO2 | Brain tumor imaging |
| 18F-FAMPe (2-amino-5-[18F]fluoro-2-methylpentanoic acid) | C6H12FNO2 | PET imaging for gliomas |
| (S)-2-Amino-5-fluoro-2-methylpentanoic acid | C6H12FNO2 | Prostate cancer imaging |
Case Studies
- Brain Tumor Imaging : A study demonstrated that this compound showed significant uptake in glioblastoma models during PET scans, indicating its potential as a diagnostic tool .
- Comparative Analysis : In vivo studies comparing this compound with other amino acid tracers revealed that it had superior uptake in tumor tissues, highlighting its effectiveness in distinguishing between malignant and normal cells .
Research Findings
Recent research indicates that the incorporation of fluorinated amino acids like this compound into peptides can enhance their pharmacological properties. For instance, modifications can lead to improved membrane permeability and bioavailability, making them more effective as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
